4-Ureido-butyric acid
Overview
Description
4-Ureido-butyric acid is a biologically active chemical compound formed from the metabolism of butyric acid. It has a molecular formula of C5H10N2O3 and a molecular weight of 146.14 g/mol . This compound is known for its inhibitory effect on the transfer of amide and amines, which may be due to its ability to react with carbamates and heterocycles .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Ureido-butyric acid can be synthesized through the reaction of butyric acid with urea under controlled conditions. The reaction typically involves heating butyric acid with urea in the presence of a catalyst to facilitate the formation of the ureido group. The reaction conditions, such as temperature and pressure, are optimized to achieve a high yield of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors where butyric acid and urea are combined under specific conditions. The process is monitored to ensure consistent quality and yield. The product is then purified through crystallization or other separation techniques to obtain the final compound .
Chemical Reactions Analysis
Types of Reactions: 4-Ureido-butyric acid undergoes various chemical reactions, including electrophilic substitution reactions. It forms a protonated form and reacts with carbamates or heterocycles through an electrophilic substitution mechanism .
Common Reagents and Conditions:
Electrophilic Substitution: This reaction involves the use of electrophiles such as carbamates and heterocycles.
Oxidation and Reduction: While specific details on oxidation and reduction reactions of this compound are limited, it is likely that standard oxidizing and reducing agents can be used under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with carbamates may yield substituted carbamate derivatives .
Scientific Research Applications
4-Ureido-butyric acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s inhibitory effect on the transfer of amide and amines is of interest in biochemical studies.
Medicine: While not directly used as a therapeutic agent, this compound’s biological activity makes it a candidate for drug development research.
Mechanism of Action
The mechanism of action of 4-ureido-butyric acid involves its ability to form a protonated form and react with carbamates or heterocycles through an electrophilic substitution reaction. This reaction mechanism is similar to that of other reactive compounds, where the protonated form of this compound acts as an electrophile and reacts with nucleophilic carbamates or heterocycles .
Comparison with Similar Compounds
Butyric Acid: The parent compound from which 4-ureido-butyric acid is derived.
Carbamoyl Compounds: Compounds containing the carbamoyl group, which are structurally similar to this compound and exhibit similar reactivity.
Uniqueness: this compound is unique due to its specific inhibitory effect on the transfer of amide and amines. This property distinguishes it from other similar compounds and makes it valuable in biochemical and pharmaceutical research .
Properties
IUPAC Name |
4-(carbamoylamino)butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O3/c6-5(10)7-3-1-2-4(8)9/h1-3H2,(H,8,9)(H3,6,7,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYTWIMMLQKHPGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)CNC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40364456 | |
Record name | 4-Ureido-butyric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40364456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2609-10-1 | |
Record name | 4-Ureido-butyric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40364456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2609-10-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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